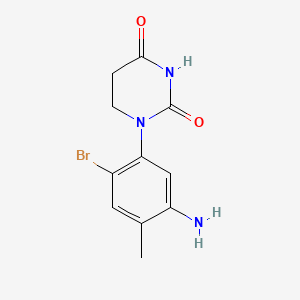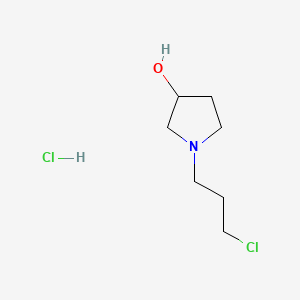
2-Bromo-4-acetamidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and an acetamido group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-acetamidobenzoic acid typically involves the bromination of 4-acetamidobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-acetamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The acetamido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include amine derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
2-Bromo-4-acetamidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-acetamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and acetamido group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-acetamidobenzoic acid: Similar structure but with different substitution pattern.
2-Chloro-4-acetamidobenzoic acid: Chlorine atom instead of bromine.
2-Bromo-4-aminobenzoic acid: Amino group instead of acetamido group.
Uniqueness
2-Bromo-4-acetamidobenzoic acid is unique due to the specific positioning of the bromine and acetamido groups, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to unique chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C9H8BrNO3 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
4-acetamido-2-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
XHSQBNFXEBVXOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)



![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)





